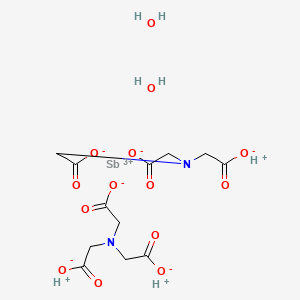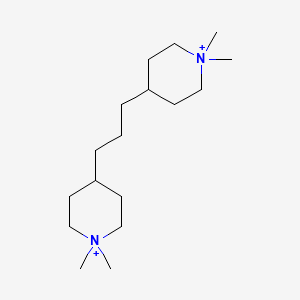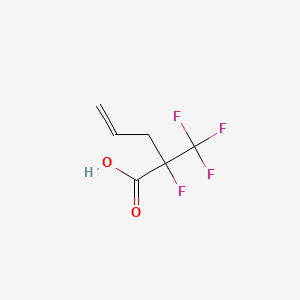
2-Fluoro-2-(trifluoromethyl)pent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2-(trifluoromethyl)pent-4-enoic acid is an organic compound with the molecular formula C6H6F4O2 and a molecular weight of 186.104 g/mol . This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom . The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent flow rates .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(trifluoromethyl)pent-4-enoic acid can undergo various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-Fluoro-2-(trifluoromethyl)pent-4-enoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(trifluoromethyl)pent-4-enoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins and enzymes, potentially leading to modulation of their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
- 4-Fluoro-2-(trifluoromethyl)benzoic acid
- 2-(Trifluoromethyl)benzoic acid
- 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
Uniqueness
2-Fluoro-2-(trifluoromethyl)pent-4-enoic acid is unique due to its specific structural features, including the position of the fluorine and trifluoromethyl groups on the pentenoic acid backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
73900-39-7 |
|---|---|
Molecular Formula |
C6H6F4O2 |
Molecular Weight |
186.10 g/mol |
IUPAC Name |
2-fluoro-2-(trifluoromethyl)pent-4-enoic acid |
InChI |
InChI=1S/C6H6F4O2/c1-2-3-5(7,4(11)12)6(8,9)10/h2H,1,3H2,(H,11,12) |
InChI Key |
LSRSRZZCRJNODM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C(=O)O)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1r,3As,3br,5as,10as,10bs,12ar)-10a,12a-dimethyl-1-[(2r)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1h-cyclopenta[7,8]phenanthro[2,3-d][1,3]thiazol-8-amine](/img/structure/B14458146.png)
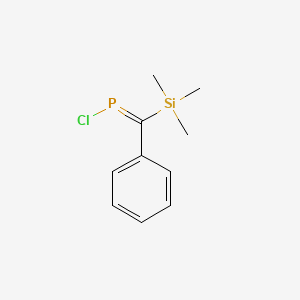

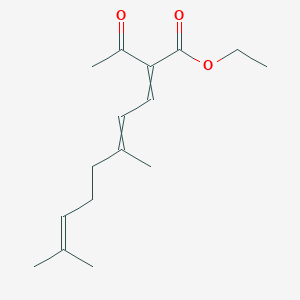

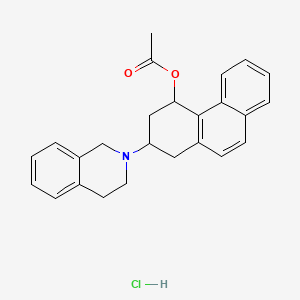
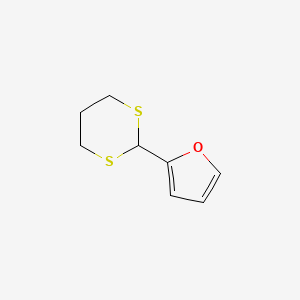
![2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid](/img/structure/B14458187.png)

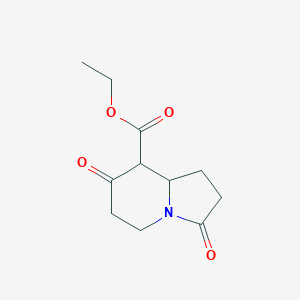
![Perfluoro(1-oxaspiro[4.4]nonane)](/img/structure/B14458203.png)
![2-[(Hexadec-11-yn-1-yl)oxy]oxane](/img/structure/B14458208.png)
